2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-[(3,5-dichlorophenyl)sulfonylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-6-11(16)8-13(7-10)22(20,21)17-12-3-1-9(2-4-12)5-14(18)19/h1-4,6-8,17H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUAEDGJPQQDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzenesulfonamide and 4-bromoacetophenone.
Coupling Reaction: The 3,5-dichlorobenzenesulfonamide is coupled with 4-bromoacetophenone using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anti-inflammatory Properties
Research indicates that derivatives of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid exhibit significant anti-inflammatory activity. The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential use in treating inflammatory conditions. Studies have shown that these derivatives can inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The mechanism involves disrupting bacterial cell wall synthesis and function.
3. Cancer Research
Preliminary studies suggest that 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid may have anticancer effects. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models . Further investigation is needed to elucidate the specific pathways involved.
Agricultural Applications
1. Plant Growth Regulation
The compound has been explored for its potential as a plant growth regulator. It functions by modulating auxin activity, which is crucial for plant growth and development. Research shows that it can enhance root development and increase crop yields under specific conditions .
2. Pest Control
Due to its biochemical properties, derivatives of this compound are being investigated for use as eco-friendly pesticides. They exhibit toxicity towards certain pests while being less harmful to beneficial insects, making them suitable for integrated pest management strategies .
Material Science
1. Polymer Synthesis
2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid serves as a precursor in synthesizing novel polymers with desirable properties such as thermal stability and chemical resistance. These polymers have potential applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes, inhibiting their function and leading to the death of bacterial cells.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or proteins, disrupting essential cellular processes.
Comparison with Similar Compounds
Structural Differences :
Physicochemical Properties :
| Property | 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic Acid (Inferred) | 2-(3,5-Dichlorophenyl)acetic Acid (Evidence-Based) |
|---|---|---|
| Molecular Weight | ~360.2 g/mol (estimated) | 205.04 g/mol (calculated) |
| Solubility | Likely lower due to sulfonamide polarity | Higher in polar solvents (e.g., DMSO, ethanol) |
| Stability | Susceptible to hydrolysis under extreme pH | Stable under standard conditions |
Comparison with 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
Structural Differences :
Physicochemical Properties :
Data Tables
Table 1: Key Properties of Compared Compounds
Research Findings and Gaps
- Structural Insights : The sulfonamide group in the target compound likely enhances hydrogen-bonding capacity compared to the Fmoc-piperazinyl analog, affecting receptor binding in drug design.
- Data Limitations : Physical properties (e.g., melting point, solubility) for the target compound are inferred due to lack of direct evidence. The Fmoc-piperazinyl compound also has significant data gaps (e.g., flammability, decomposition temperature) .
- Regulatory Challenges: Neither the target compound nor the Fmoc analog are listed in major chemical inventories, suggesting they may be novel or niche research chemicals .
Biological Activity
2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid (CAS No. 794584-43-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid features a sulfonamide group attached to a phenylacetic acid moiety. The presence of chlorine atoms on the benzene ring may influence its biological activity by altering its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H11Cl2N O4S |
| Molecular Weight | 359.98586 g/mol |
| SMILES | C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)Cl |
| InChI | InChI=1S/C14H11Cl2NO4S/c15-11-2-1-3-12(16)14(11)22(20,21)17-10-6-4-9(5-7-10)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
The biological activity of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid may involve several mechanisms:
- Antibacterial Activity : Similar compounds have shown antibacterial properties by disrupting cell membrane integrity and inhibiting protein synthesis. For instance, phenylacetic acid derivatives have been reported to damage cell structures and affect metabolic processes in bacteria .
- Influence on Neurotransmitter Levels : Studies on related compounds indicate potential effects on neurotransmitter levels in the brain. For example, 2,4-dichloro phenoxy acetic acid has been shown to alter monoamine levels and acetylcholinesterase activity in animal models .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.
Research Findings
Several studies have explored the biological activities associated with phenylacetic acid derivatives:
Antibacterial Activity
Research indicates that phenylacetic acid derivatives can inhibit the growth of various pathogens. A study demonstrated that such compounds could effectively disrupt biofilm formation in bacterial strains associated with burn wounds .
Neurotoxicity Studies
In a neurotoxicity assessment involving rats, exposure to related compounds resulted in altered levels of key neurotransmitters during critical developmental periods. This suggests that similar mechanisms may be relevant for 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on the efficacy of acetic acid derivatives demonstrated significant antibacterial activity against Acinetobacter tumefaciens, with an IC50 value indicating effective concentration levels for therapeutic applications .
- Neurodevelopmental Impact : Another study highlighted the impact of chlorinated phenoxy acetic acids on neurodevelopmental outcomes in rats, suggesting potential risks associated with exposure during critical growth phases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid?
- Answer : The compound can be synthesized via sulfonamide coupling between 3,5-dichlorobenzenesulfonyl chloride and 4-aminophenylacetic acid. Key steps include:
- Activation of the sulfonyl chloride group in anhydrous dichloromethane under nitrogen atmosphere.
- Dropwise addition of 4-aminophenylacetic acid dissolved in a 1:1 mixture of THF and triethylamine (TEA) to act as a base .
- Purification via recrystallization from ethanol/water (80:20 v/v) to achieve >95% purity.
Q. How can researchers characterize the crystal structure of this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters:
- Crystallize the compound in a 1:1 acetonitrile/ethyl acetate system at 4°C.
- Refine hydrogen bonding interactions (e.g., N–H···O and O–H···O) to confirm sulfonamide and carboxylic acid group orientations .
Q. What are the solubility profiles of this compound in common solvents?
- Answer : Solubility varies significantly with solvent polarity:
- High solubility : DMSO (>200 mg/mL), DMF (150 mg/mL).
- Low solubility : Water (<0.1 mg/mL), hexane (insoluble).
- Method : Use the shake-flask method with HPLC quantification. Pre-saturate solvents at 25°C for 24 hours .
Q. What metabolic pathways are anticipated for this compound in biological systems?
- Answer : Likely pathways include:
- Phase I metabolism : Hydroxylation at the phenyl ring (para to the sulfonamide group) via CYP2C9, analogous to diclofenac’s 4’-hydroxylation .
- Phase II metabolism : Glucuronidation of the acetic acid moiety, detectable via LC-MS/MS with β-glucuronidase treatment .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity be resolved?
- Answer : Contradictions in IC50 values (e.g., enzyme inhibition assays) often arise from assay conditions. Standardize protocols:
- Use consistent buffer systems (e.g., 50 mM Tris-HCl, pH 7.4).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate assays for activity) .
Q. What strategies optimize the compound’s stability in aqueous solutions?
- Answer : Degradation occurs via hydrolysis of the sulfonamide bond. Mitigation approaches:
- Adjust pH to 6.5–7.0 (minimizes acid/base-catalyzed breakdown).
- Add antioxidants (0.1% w/v ascorbic acid) to prevent radical-mediated degradation .
Q. How does the compound interact with albumin in plasma?
- Answer : The acetic acid group facilitates binding to Sudlow Site II of human serum albumin (HSA).
- Experimental Design : Use fluorescence quenching assays (λex = 280 nm, λem = 340 nm) with incremental compound addition.
- Data Analysis : Calculate binding constants (Kd) using Stern-Volmer plots .
Q. What computational methods predict its environmental persistence?
- Answer : Employ quantitative structure-activity relationship (QSAR) models:
- Estimate biodegradation half-life (e.g., BIOWIN v4.1) based on sulfonamide and phenylacetic acid substructures.
- Validate with microbial degradation assays using Rhodococcus ruber strains (e.g., monitor via GC-MS for chlorinated metabolites) .
Methodological Notes
- Structural Analysis : Always cross-validate NMR assignments with COSY and HSQC experiments to resolve overlapping signals (e.g., aromatic protons at δ 7.4–7.6 ppm) .
- Toxicity Screening : Follow ATSDR guidelines for in vitro cytotoxicity assays (e.g., HepG2 cells, 48-hour exposure) to assess hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
